

# Fleroxacin adverse event profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fleroxacin

CAS No.: 79660-72-3

Cat. No.: S528064

Get Quote

## Adverse Event Profile Comparison

The table below summarizes key adverse event (AE) data for **fleroxacin** from clinical trials and compares the fluoroquinolone class against other antimicrobials.

Table 1: Fleroxacin-Specific Adverse Event Data from Clinical Trials

| Adverse Event Category       | Incidence in Fleroxacin Patients (Dose: 400-800 mg/day) | Notes & Context                                                         |
|------------------------------|---------------------------------------------------------|-------------------------------------------------------------------------|
| Any Adverse Reaction         | 20% (400 mg oral) [1] to 84% (600-800 mg oral) [2]      | Higher doses (600 mg, 800 mg) linked to unacceptably high AE rates [2]. |
| Central Nervous System (CNS) | 9% (400 mg oral) [1] to 70% (600-800 mg oral) [2]       | Insomnia is the most frequent specific event [2] [1].                   |
| Gastrointestinal (GI)        | 11% (400 mg oral) [1] to 39% (600-800 mg oral) [2]      | Includes nausea, vomiting, diarrhea [2].                                |
| Photosensitivity             | 10% (600-800 mg oral) [2]                               | Correlated with outdoor occupation [2].                                 |

Table 2: Fluoroquinolone Class vs. Other Antimicrobials

| Comparison                       | Key Findings                                                                     | Source Context                                      |
|----------------------------------|----------------------------------------------------------------------------------|-----------------------------------------------------|
| FQs vs. All Other Antimicrobials | Significantly higher occurrence of GI-related and CNS-related AEs [3].           | Meta-analysis of RCTs in primary care.              |
| FQs vs. Penicillin               | FQs had a higher reported incidence of ADRs (29.3%) than penicillin (23.4%) [4]. | Regional pharmacovigilance database study.          |
| FQs vs. Amoxicillin/Clavulanate  | Similar overall AE rates (22% vs. 25%); no serious AEs reported [5].             | Double-blind trial for skin/soft tissue infections. |

## Experimental Data and Methodologies

The comparative data is derived from several types of scientific studies, each with a distinct methodology.

### Dose-Ranging Clinical Trial for Fleroxacin

This study was fundamental in establishing **fleroxacin**'s dose-dependent safety profile [2].

- **Objective:** To evaluate the safety and tolerability of different once-daily oral doses of **fleroxacin** (400 mg, 600 mg, and 800 mg) over 7 days.
- **Design:** Double-blind, ambulatory study in patients with uncomplicated genital infections.
- **Data Collection:** Patients were monitored for adverse reactions, which were recorded and categorized by system organ class (e.g., CNS, GI). The relationship to the drug dose and other patient factors (e.g., occupation) was analyzed.
- **Key Finding:** A strong dose-response relationship for AEs, especially CNS effects like insomnia [2].

### Meta-Analysis of Fleroxacin Clinical Trials

This analysis provided a broader safety overview by pooling data from multiple studies [1].

- **Objective:** To review the overall safety of **fleroxacin** across its clinical development program.
- **Design:** Meta-analysis of data from 4,450 patients treated with oral **fleroxacin**.
- **Data Collection:** Aggregate AE data from multiple trials were analyzed to determine overall incidence rates.

- **Key Finding:** Confirmed a consistent safety profile, with CNS and GI events being most common, and established that events were reversible [1].

## Active Comparator Cohort Study for FQs

This large, recent study provides real-world evidence on serious risks associated with the fluoroquinolone class [6].

- **Objective:** To examine the association between fluoroquinolone exposure and life-threatening events (aortic aneurysm/dissection, cardiac arrhythmia, hepatotoxicity, all-cause mortality).
- **Design:** Population-based cohort study using German health insurance data, employing an "active comparator new user design".
- **Data Collection:** New prescriptions for FQs were compared to other antibiotics. Patients were followed for up to 365 days, and incident diagnoses of the specified events were recorded. Statistical models (piece-wise exponential additive mixed models) were used to calculate adjusted hazard ratios, controlling for confounders like age, gender, and comorbidities.
- **Key Finding:** Identified significantly increased relative risks for serious AEs like hepatotoxicity and all-cause mortality, particularly in younger female adults [6].

## Mechanisms of Adverse Events

The adverse events associated with fluoroquinolones, including **floxacin**, are linked to several physiological mechanisms.



[Click to download full resolution via product page](#)

- **Central Nervous System Toxicity:** As shown in the diagram, a primary mechanism involves inhibition of gamma-aminobutyric acid (GABA) binding to its receptors and simultaneous activation of N-methyl-D-aspartate (NMDA) receptors in the brain. This disruption in the balance of neuro-inhibition and neuro-excitation can lead to insomnia, agitation, seizures, and psychosis [7].
- **Musculoskeletal Toxicity (Tendinopathy):** Fluoroquinolones can cause tendinitis and tendon rupture, potentially through the upregulation of matrix metalloproteinases that degrade collagen, a key component of tendons [8].
- **Cardiovascular Toxicity:** The class is associated with QTc interval prolongation (by blocking cardiac potassium channels) and an increased risk of aortic aneurysm and dissection (mechanism not fully understood, but may involve effects on connective tissue) [8] [7].

## Key Implications for Drug Development

The data on **fleroxacin** offers critical lessons for researchers and developers:

- **Dose Optimization is Critical:** The stark contrast in AE rates between 400 mg and higher doses of **fleroxacin** underscores the fine line between efficacy and intolerability [2]. Early-phase trials must carefully explore this relationship.

- **The "Class Effect" Concept:** **Fleroxacin's** profile reinforces that safety issues often transcend a single molecule. When developing a new drug within a known class, the historical AE profile of the class provides a crucial checklist for targeted safety monitoring [8] [7].
- **Real-World Evidence is Essential:** While RCTs identified **fleroxacin's** CNS effects, recent large-scale observational studies are now uncovering rarer, more serious long-term risks associated with the entire fluoroquinolone class, such as aortic disease and persistent neuropathy [4] [6]. This highlights the need for robust post-marketing surveillance.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Safety of fleroxacin in clinical trials [pubmed.ncbi.nlm.nih.gov]
2. Adverse reactions in a dose-ranging study with a new long- ... [pubmed.ncbi.nlm.nih.gov]
3. Adverse events of fluoroquinolones vs. other antimicrobials ... [sciencedirect.com]
4. Comparative Analysis of Adverse Drug Reactions Associated ... [pmc.ncbi.nlm.nih.gov]
5. Comparison of oral fleroxacin with oral amoxicillin/ ... [pubmed.ncbi.nlm.nih.gov]
6. High risk for life-threatening adverse events of ... [bmcmmedicine.biomedcentral.com]
7. Fluoroquinolones: Neurological Complications and Side ... [pmc.ncbi.nlm.nih.gov]
8. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fleroxacin adverse event profile comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528064#fleroxacin-adverse-event-profile-comparison>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)